Cas no 851169-43-2 (2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide)

2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide
- 2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide
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- Inchi: 1S/C12H16ClNO3/c1-14(12(15)7-13)8-9-4-5-10(16-2)11(6-9)17-3/h4-6H,7-8H2,1-3H3
- InChI Key: CKWIAWRSUYRDGS-UHFFFAOYSA-N
- SMILES: C(N(CC1=CC=C(OC)C(OC)=C1)C)(=O)CCl
2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11903-0.1g |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide |
851169-43-2 | 95% | 0.1g |
$66.0 | 2023-05-06 | |
Enamine | EN300-11903-0.5g |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide |
851169-43-2 | 95% | 0.5g |
$175.0 | 2023-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295018-2.5g |
2-Chloro-n-[(3,4-dimethoxyphenyl)methyl]-n-methylacetamide |
851169-43-2 | 95% | 2.5g |
¥10860.00 | 2024-07-28 | |
Enamine | EN300-11903-0.25g |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide |
851169-43-2 | 95% | 0.25g |
$92.0 | 2023-05-06 | |
Enamine | EN300-11903-0.05g |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide |
851169-43-2 | 95% | 0.05g |
$64.0 | 2023-05-06 | |
1PlusChem | 1P019OBS-2.5g |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide |
851169-43-2 | 95% | 2.5g |
$684.00 | 2023-12-16 | |
Aaron | AR019OK4-10g |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide |
851169-43-2 | 95% | 10g |
$1539.00 | 2023-12-15 | |
1PlusChem | 1P019OBS-1g |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide |
851169-43-2 | 95% | 1g |
$368.00 | 2024-04-21 | |
1PlusChem | 1P019OBS-10g |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide |
851169-43-2 | 95% | 10g |
$1423.00 | 2023-12-16 | |
1PlusChem | 1P019OBS-250mg |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide |
851169-43-2 | 95% | 250mg |
$171.00 | 2024-04-21 |
2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide Related Literature
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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4. Water
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
Additional information on 2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide
Professional Introduction to Compound with CAS No. 851169-43-2 and Product Name: 2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide
Compound with the CAS number 851169-43-2, specifically identified as 2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide, represents a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense interest among researchers exploring novel therapeutic agents. The structural features of this molecule, particularly the presence of a chloro substituent and dimethoxyphenyl group, contribute to its unique chemical properties and potential applications in drug development.
The 2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide molecule is characterized by its intricate molecular architecture, which includes an acetamide backbone modified by chloro and dimethoxyphenyl functional groups. This structural configuration not only imparts specific physicochemical properties but also influences its interaction with biological targets. The chloro group, for instance, is known to enhance electrophilicity, making the molecule more reactive in certain chemical transformations. On the other hand, the dimethoxyphenyl moiety introduces hydrophobicity and electronic effects that can modulate the compound's binding affinity to biological receptors.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules containing aromatic rings with methoxy substituents. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The 2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide compound is no exception and has been studied for its potential role in modulating key biological pathways. Its ability to interact with specific enzymes and receptors has made it a valuable scaffold for designing novel drugs.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers have been able to identify potential binding interactions between 2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide and target proteins. These studies have revealed that the compound can bind to enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. Furthermore, its interaction with receptors associated with pain perception has opened up avenues for developing new analgesics.
The synthesis of 2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The presence of sensitive functional groups necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled researchers to produce this compound in scalable quantities, facilitating further exploration of its biological activities.
Recent preclinical studies have highlighted the therapeutic potential of derivatives of 2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide. These studies have demonstrated that certain modifications to the molecular structure can enhance its pharmacological effects while minimizing toxicity. For instance, replacing the chloro group with other electron-withdrawing substituents has been shown to improve binding affinity to specific targets without compromising safety profiles. Such findings underscore the importance of structural optimization in drug development.
The role of computational modeling in understanding the behavior of 2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide cannot be overstated. Molecular dynamics simulations have provided insights into how this compound interacts with biological membranes and cellular components. These simulations have helped researchers predict how changes in the molecular structure might affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Such information is crucial for designing drugs that exhibit optimal therapeutic efficacy and safety.
As research in medicinal chemistry continues to evolve, the significance of compounds like 2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide is likely to grow further. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) into drug discovery processes has accelerated the identification of novel bioactive molecules. These technologies enable researchers to analyze vast datasets rapidly, identifying promising candidates for further investigation.
The future prospects for 2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide are bright, with ongoing studies exploring its potential in treating a variety of diseases. Researchers are particularly interested in its role as a lead compound for developing drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The unique combination of structural features makes it an attractive candidate for further development into a therapeutic agent.
In conclusion,2-chloro-N-(3,4-dimethoxyphenyl)methyl-N-methylacetamide (CAS No. 851169-43-2) represents a significant advancement in pharmaceutical chemistry with considerable therapeutic potential. Its structural features and interactions with biological targets make it a valuable compound for drug development efforts aimed at treating various diseases. As research continues to uncover new applications for this molecule,it is poised to play an important role in addressing unmet medical needs.
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